![molecular formula C9H6Br2O B2595514 3-Bromo-2-(bromomethyl)-1-benzofuran CAS No. 447402-12-2](/img/structure/B2595514.png)
3-Bromo-2-(bromomethyl)-1-benzofuran
Overview
Description
“3-Bromo-2-(bromomethyl)-1-benzofuran” is a chemical compound. Unfortunately, there is limited information available on this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been studied extensively. For instance, the autopolymerization reaction is one of the synthesis methods of polythiophenes using halogenated thiophene derivatives . Another example is the synthesis of polysubstituted benzenes, where the introduction of a new substituent is strongly affected by the directing effects of other substituents .
Scientific Research Applications
Chemical Synthesis and Catalysis
3-Bromo-2-(bromomethyl)-1-benzofuran and its derivatives are utilized in chemical synthesis, showcasing their versatility in forming complex molecules. For instance, a CuI-catalyzed domino process was developed to synthesize 2,3-disubstituted benzofurans from 1-bromo-2-iodobenzenes and beta-keto esters. This process involves C-C bond formation through intermolecular interactions and subsequent intramolecular C-O bond formation, enabling the creation of benzofurans with diverse substituents (Lu et al., 2007).
Synthesis of Bioactive Compounds
Researchers have synthesized a series of benzofuran aryl ureas and carbamates with significant antimicrobial properties. This synthesis involves multiple steps, starting with the formation of the benzofuran ring and leading to the creation of various benzofuran derivatives. These compounds were thoroughly characterized and evaluated for their antimicrobial activities (Kumari et al., 2019). Additionally, the transformation of 3-bromo-2H-coumarins to 3-(benzofuran-2-yl)-2H-coumarins under palladium catalysis has been reported, highlighting a process that involves multiple transformations and bond formations. The photophysical properties of these compounds were also studied, indicating potential applications in fields requiring material science insights (Galvani et al., 2017).
properties
IUPAC Name |
3-bromo-2-(bromomethyl)-1-benzofuran | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHABELRBPWGPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)CBr)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.95 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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